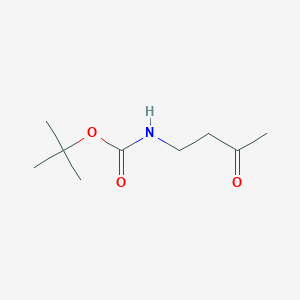

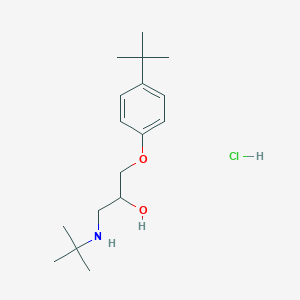

1-(4-(Tert-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

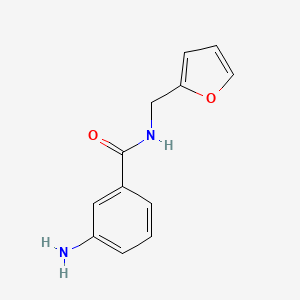

1-(4-(Tert-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride, commonly known as TBOPP, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic benefits. This compound belongs to the class of beta-adrenergic agonists and has been studied extensively for its ability to stimulate the beta-2 receptors in the body. In

Applications De Recherche Scientifique

New Oxidovanadium(V) Complexes

This study explores the synthesis and characterization of new oxidovanadium(V) complexes, involving derivatives similar to the queried compound. These complexes are analyzed for their structural features, including supramolecular assemblies supported by hydrogen bonding, and their potential applications in catalysis and materials science. DFT studies provide insights into their electronic properties, suggesting applications in electronic devices or as catalysts in organic synthesis (Back et al., 2012).

Catalytic Alkylation

Research on iron(III) amine-bis(phenolate) complexes, which are structurally related to the target compound, demonstrates their effectiveness as catalysts for C-C cross-coupling reactions. These findings highlight the compound's potential role in facilitating efficient synthesis of complex organic molecules, with implications for pharmaceuticals, agrochemicals, and materials science (Qian et al., 2011).

Hydroperoxide Rearrangement

A novel study on hydroperoxide rearrangement outlines the significant role of tert-butylhydroperoxide, closely related to the queried compound, in organic synthesis. This research provides insights into the mechanisms of hydroperoxide rearrangement, suggesting its utility in the synthesis of key intermediates for various industrial processes, including the production of phenol and acetone (Hamann & Liebscher, 2000).

Aryl C-H Bond Hydroxylation

A palladium-catalyzed method for the hydroxylation of the aryl C-H bond using tert-butyl hydroperoxide as the oxidant showcases a direct application in the synthesis of phenols. This technique underscores the compound's role in facilitating environmentally friendly and efficient synthesis pathways for complex organic molecules, including pharmaceuticals and agrochemicals (Dong et al., 2015).

Antimicrobial Agents

The synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents demonstrate the broader applicability of compounds structurally related to the target compound in developing new antimicrobials. This research could lead to the discovery of novel treatments for bacterial infections, addressing the growing concern of antibiotic resistance (Doraswamy & Ramana, 2013).

Propriétés

IUPAC Name |

1-(tert-butylamino)-3-(4-tert-butylphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO2.ClH/c1-16(2,3)13-7-9-15(10-8-13)20-12-14(19)11-18-17(4,5)6;/h7-10,14,18-19H,11-12H2,1-6H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQDFEYBBRDDFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(CNC(C)(C)C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-butylamino)-3-(4-tert-butylphenoxy)propan-2-ol Hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

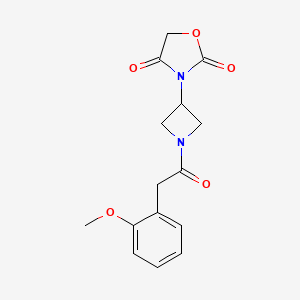

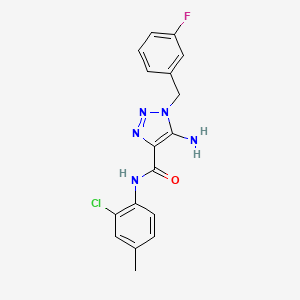

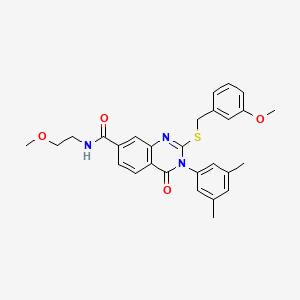

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2916716.png)

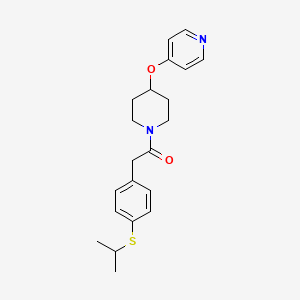

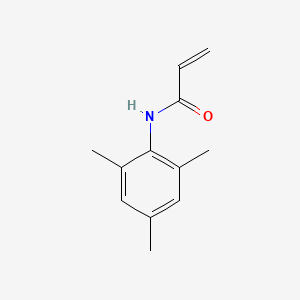

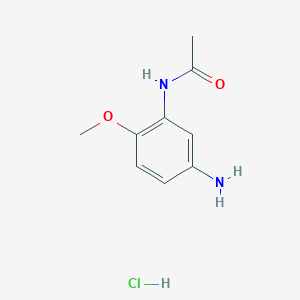

![[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2916724.png)

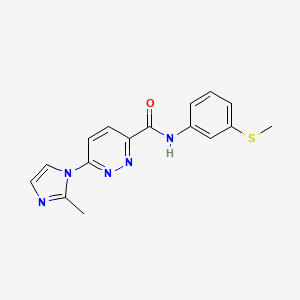

![1-[(3-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2916727.png)